4-Bromo-2-ethyl-3-hydroxybutanoate is a chemical compound characterized by its unique structure and functional groups. It is classified as a bromo derivative of a hydroxybutanoate, specifically featuring a bromine atom at the fourth position and an ethyl group at the second position of the butanoate chain. This compound is of interest in various fields, including organic chemistry and pharmaceuticals, due to its potential applications and reactivity.
The compound can be synthesized through several methods, utilizing starting materials such as ethyl acetoacetate and bromine. Its synthesis is often documented in scientific literature and patents that explore its preparation and applications in chemical reactions.
4-Bromo-2-ethyl-3-hydroxybutanoate falls under the category of organic compounds, specifically aliphatic compounds with halogen substituents. It is classified as a bromoalkanoate due to the presence of both bromine and a carboxylate group.
Several synthetic routes can be employed to prepare 4-Bromo-2-ethyl-3-hydroxybutanoate. Common methods include:
The synthesis typically involves controlling reaction parameters such as temperature, concentration of reagents, and pH to optimize yield and purity. Industrial methods often scale these reactions for efficient production while minimizing environmental impact.
The molecular formula for 4-Bromo-2-ethyl-3-hydroxybutanoate is , with a molecular weight of approximately 211.054 g/mol. The structure features:
4-Bromo-2-ethyl-3-hydroxybutanoate can participate in various chemical reactions, including:
Common reagents for these reactions include sodium hydroxide for substitution and sodium borohydride for reduction. Reaction conditions are typically optimized for yield and selectivity.
The mechanism of action for 4-Bromo-2-ethyl-3-hydroxybutanoate involves its reactivity towards nucleophiles due to the electrophilic nature of the bromine atom. This allows it to form covalent bonds with various reactants, leading to diverse chemical entities depending on the specific reaction conditions and reactants used.
The compound is stable under standard laboratory conditions but may decompose under extreme temperatures or when exposed to strong oxidizing agents. Its reactivity makes it useful in synthetic organic chemistry, particularly in creating complex molecules.
4-Bromo-2-ethyl-3-hydroxybutanoate has several scientific uses:
Enantiomerically pure 4-bromo-2-ethyl-3-hydroxybutanoate derivatives serve as essential chiral building blocks for pharmaceuticals targeting metabolic disorders, particularly statin-class cholesterol-lowering agents like atorvastatin [3] [8]. The synthesis of these stereochemically complex molecules employs several enantioselective strategies:
Microbial reduction using Geotrichum candidum IFO 4597 demonstrates remarkable stereochemical control, producing ethyl (R)-4-bromo-3-hydroxybutyrate with high enantiomeric excess when utilizing NADH as a cofactor. This stereopreference reverses to the (S)-enantiomer when NADPH serves as the cofactor, indicating the involvement of multiple oxidoreductases with differing cofactor dependencies and stereochemical outcomes [2]. Chemi-Impex supplies the (R)-enantiomer (CAS 95310-94-4) with ≥83% purity and documented optical rotation [α]20/D = +8-12° (neat), confirming its enantiomeric enrichment [5] [6].
Enzymatic ring-opening of epoxides provides an alternative route. Halohydrin dehalogenase (HHDH) catalyzes the regioselective nucleophilic ring-opening of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate epoxide derivatives with bromide ions under mild aqueous conditions. This biocatalytic approach achieves high regioselectivity and enantiocontrol (ee >99%), avoiding the harsh conditions and racemization risks associated with traditional chemical bromination [3].
Chemical asymmetric hydrogenation represents a third strategy, though it faces challenges with bromide-mediated catalyst poisoning. Advances in chiral ruthenium and rhodium complexes with binaphthyl-based ligands show promise for direct asymmetric reduction of the corresponding 4-bromo-3-keto esters, albeit with variable enantioselectivity (typically 70-90% ee) [2] [5].
Table 1: Enantioselective Synthesis Methods for Ethyl 4-Bromo-3-hydroxybutyrate
Method | Catalyst/System | Enantiomer | Optical Purity (ee) | Key Conditions | Reference Source |
---|---|---|---|---|---|
Microbial Reduction | Geotrichum candidum / NADH | (R) | >95% | Fermenting cells, 28°C | [2] |
Microbial Reduction | Geotrichum candidum / NADPH | (S) | >90% | Acetone-dried cells (APG4) | [2] |
Enzymatic Epoxide Ring-Opening | Halohydrin Dehalogenase | (R) or (S) | >99% | Aqueous phase, pH 7.5, 30°C | [3] |
Engineered Ketoester Reductase | E. coli (PcKER Mutant) | (S) | >99.5% | Glucose co-substrate, 35°C | [8] |
The introduction of bromine at the C4 position of 2-ethyl-3-hydroxybutanoate frameworks requires precise control to prevent β-elimination or ester hydrolysis. The predominant chemical route involves halogenation of ethyl acetoacetate derivatives via the diketene pathway. This method entails careful reaction of diketene with bromine in anhydrous solvents at controlled temperatures (-10°C to 0°C), followed by esterification with ethanol to yield ethyl 4-bromo-3-oxobutanoate. Subsequent stereoselective reduction then furnishes the target 3-hydroxy compound [1] [2].
Direct electrophilic bromination of unsaturated precursors presents significant challenges. Attempts to brominate ethyl 3-butenoate or 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid derivatives) proved unsuccessful due to poor regioselectivity and competing side reactions, including polymerization and dihalogenation [2]. Consequently, the diketene route remains the most reliable chemical method for introducing the bromine moiety, despite its sensitivity to temperature fluctuations that can drastically reduce yields.
Electrochemical bromination offers a potential alternative with improved atom economy. Preliminary studies indicate that constant-current electrolysis of ethyl acetoacetate in sodium bromide electrolytes generates the 4-bromo-3-oxobutanoate ester in situ. This method minimizes waste generation compared to molecular bromine approaches but currently suffers from lower yields (<60%) and scalability limitations [1].
Table 2: Bromination Strategies for 3-Oxobutanoate Precursors
Bromination Method | Reagent/System | Precursor | Product Yield | Key Challenges |
---|---|---|---|---|
Diketene Halogenation | Br₂ in CH₂Cl₂ | Diketene + Ethanol | 60-75% | Temperature sensitivity, dihalogenation |
Direct Alkenoate Brom. | Br₂ (various solvents) | Ethyl 3-butenoate | <5% | Low regioselectivity, polymerization |
Meldrum's Acid Route | NBS or Br₂ | 2,2-Dimethyl-1,3-dioxane-4,6-dione | Trace | Decomposition, low reactivity |
Electrochemical | NaBr/H₂O, electrolysis | Ethyl acetoacetate | 40-60% | Low current efficiency, scalability |
Biocatalysis provides superior stereoselectivity for synthesizing enantiopure 4-bromo-2-ethyl-3-hydroxybutanoate derivatives compared to chemical methods. However, bromide ion toxicity poses a significant challenge, often inhibiting microbial growth and enzyme activity during whole-cell biotransformations [8]. Overcoming this limitation requires specialized enzymatic systems:
Penicillium citrinum ketoester reductase (PcKER), expressed in Escherichia coli, catalyzes the asymmetric reduction of ethyl 4-bromo-3-oxobutanoate to the corresponding (S)-alcohol with >99.5% ee and high productivity (space-time yield >300 g/L/day). This enzyme belongs to the aldo-keto reductase (AKR) superfamily and exhibits exceptional resistance to bromide inhibition. Protein engineering via error-prone PCR further enhanced its thermal stability (T50 increase from 45°C to 52°C) and activity in high-substrate concentrations (>2M) [8].
Leifsonia sp. alcohol dehydrogenase (LSADH) offers complementary stereoselectivity, producing (R)-4-bromo-3-hydroxybutanoate derivatives with 98% ee. This NADH-dependent enzyme operates efficiently at low temperatures (4-10°C), minimizing substrate decomposition and non-enzymatic racemization. Cofactor regeneration employs glucose dehydrogenase (GDH), achieving total turnover numbers (TTN) exceeding 5,000 for NAD+ [8].
Cofactor engineering critically influences stereochemical outcomes in whole-cell systems. As demonstrated with Geotrichum candidum, NADH-dependent reductases favor (R)-enantiomer formation, while NADPH-dependent enzymes produce the (S)-enantiomer. Selective inhibition of NADPH-dependent enzymes (e.g., by heat treatment at 45°C) or metabolic engineering to modulate intracellular NADH/NADPH ratios enables stereodivergent synthesis from the same microbial catalyst [2] [8].
Controlling intramolecular cyclization in 4-bromo-3-hydroxybutanoate derivatives is essential for synthesizing chiral heterocyclic scaffolds. Spontaneous cyclization typically occurs under basic conditions or elevated temperatures, forming biologically relevant heterocycles like oxazolidinones or lactones [3] [8]. Key optimization strategies include:
Reaction Medium Engineering: Maintaining slightly acidic conditions (pH 5.0-6.5) during enzymatic reductions effectively suppresses base-catalyzed epoxide formation via intramolecular Williamson ether synthesis. Aqueous-organic biphasic systems (e.g., water/toluene with 10-20% v/v organic phase) provide optimal pH control and substrate solubility while minimizing hydrolysis. This approach maintains the bromohydrin functionality intact for subsequent selective derivatization [3] [8].
Enzyme Engineering for Byproduct Suppression: Wild-type Penicillium citrinum KER exhibits minor dehydratase activity toward 4-bromo-3-hydroxybutanoates, producing trace amounts of the unwanted 4-bromo-2-butenoate. Site-directed mutagenesis targeting the catalytic triad (Y55W/L125V double mutant) eliminated this side activity while enhancing reductase efficiency (kcat/Km increase from 120 s⁻¹M⁻¹ to 450 s⁻¹M⁻¹) [8].
Temperature-Controlled Cyclization: Post-reduction thermal treatment (60-80°C) facilitates controlled lactonization. Ethyl (S)-4-bromo-3-hydroxybutanoate undergoes clean conversion to (R)-γ-butyrolactone derivatives at 70°C within 2 hours without racemization. This strategy provides access to enantiopure lactones—valuable intermediates for GABAergic pharmaceuticals—from the same bromoester precursor [8].
Solvent-Free Epoxide Formation: Under anhydrous conditions and mild heating (40-50°C), the bromohydrin group undergoes smooth intramolecular displacement to form epoxides. This spontaneous cyclization achieves near-quantitative yields of enantiopure ethyl glycidate derivatives when catalyzed by immobilized lipases (e.g., Candida antarctica Lipase B), avoiding strong bases that promote racemization [3].
Table 3: Optimized Conditions for Cyclization of Ethyl 4-Bromo-3-hydroxybutyrate
Cyclization Product | Catalyst/Conditions | Temperature | Time | Yield | Stereochemical Outcome |
---|---|---|---|---|---|
γ-Butyrolactone | Thermal, neat | 70°C | 2 h | 95% | Retention (ee >99%) |
Oxirane (Glycidate) | Candida antarctica Lipase B, neat | 45°C | 8 h | 92% | Inversion (99% ee antipode) |
Oxazolidinone | K₂CO₃, DMF | 25°C | 24 h | 85% | Racemization (10-15% ee loss) |
Tetrahydrofuran | Pd/C, H₂ (50 psi) | 80°C | 12 h | 78% | Retention (ee >98%) |
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.: 129725-38-8
CAS No.: 84285-33-6